(Z)-1,5-octadien-3-ol
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Overview
Description
(Z)-1,5-octadien-3-ol, also known as geraniol, is a natural organic compound with a floral scent. It is commonly found in essential oils of various plants such as roses, lemongrass, and geraniums. Geraniol has been widely studied for its potential applications in various fields, including medicine, agriculture, and food industry.
Scientific Research Applications
Synthesis of Isotopically Labeled Compounds
- The synthesis of isotopically labeled compounds related to (Z)-1,5-octadien-3-ol, such as [5,6-(2)H(2)]-(Z)-1, 5-octadien-3-one, has been achieved. These molecules are utilized as internal standards in isotope dilution assays for quantification experiments. The synthesis involves improved procedures and characterization through MS and NMR techniques (Lin et al., 1999).
Copolymerization in Polymer Chemistry
- The compound has been studied in the context of copolymerization. For instance, copolymerizations of propene with nonconjugated dienes like 1,5-hexadiene and 1,7-octadiene have been carried out. This involves the study of microstructures of the copolymers using NMR spectroscopy, showing the role of nonconjugated dienes in the copolymerization process (Naga, Shiono, & Ikeda, 1999).
Nickel-Catalyzed Addition in Organic Synthesis
- In organic synthesis, (Z)-1,5-octadien-3-ol and related compounds have been involved in nickel-catalyzed addition reactions. These reactions include the combination of various components such as alkynes, carbonyl compounds, and butadiene to produce complex organic molecules, demonstrating the versatility of these compounds in synthetic chemistry (Kimura, Ezoe, Mori, & Tamaru, 2005).
Thermal Isomerizations in Chemical Reactions
- The compound plays a role in the thermal isomerizations linking different organic structures. Studies on the gas-phase unimolecular thermal reactions of related compounds provide insights into complex reactions such as stereomutations and structural isomerizations, which are fundamental in understanding chemical reaction mechanisms (Baldwin & Burrell, 2003).
Role in Flavor and Aroma
- (Z)-1,5-Octadien-3-ol contributes significantly to the flavor and aroma of products. For instance, it has been identified as a key aroma compound in the flavor of certain musts, contributing to nuances such as dried fig and geranium. Its quantitation and sensory impact in musts have been a subject of detailed research (Allamy, Darriet, & Pons, 2017).
Catalysis in Hydrogenation Reactions
- The compound has applications in the field of catalysis, particularly in hydrogenation reactions. Research has explored how different catalysts, like zirconium(III) complexes, can selectively hydrogenate unsaturated hydrocarbons, demonstrating the compound's relevance in enhancing the efficiency and selectivity of chemical transformations (Choukroun, Basso-Bert, & Gervais, 1986).
properties
CAS RN |
50306-18-8 |
---|---|
Product Name |
(Z)-1,5-octadien-3-ol |
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
(5Z)-octa-1,5-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4-6,8-9H,2-3,7H2,1H3/b6-5- |
InChI Key |
APFBWMGEGSELQP-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/CC(C=C)O |
SMILES |
CCC=CCC(C=C)O |
Canonical SMILES |
CCC=CCC(C=C)O |
density |
0.854-0.867 |
physical_description |
Clear colourless liquid / Earthy, mushroom, gernaium, leafy, marine aroma |
Pictograms |
Flammable |
Purity |
95% min. |
solubility |
Slighty soluble Soluble (in ethanol) |
synonyms |
octa-1,5-dien-3-ol octa-1,5-dien-3-ol, (E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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